molecular formula C12H22N2O2 B2891666 rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis CAS No. 1005077-71-3

rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis

Cat. No.: B2891666
CAS No.: 1005077-71-3
M. Wt: 226.32
InChI Key: XWFWZDUHQMTADY-UHFFFAOYSA-N
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Description

rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrole ring fused with a hexahydropyrrolo ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine under acidic conditions to form the pyrrole ring . The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Comparison: rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications .

Properties

IUPAC Name

tert-butyl 2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWZDUHQMTADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CN(CC2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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